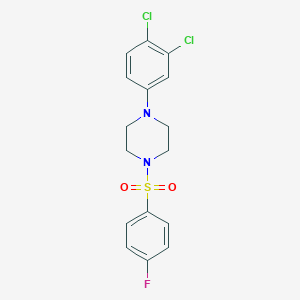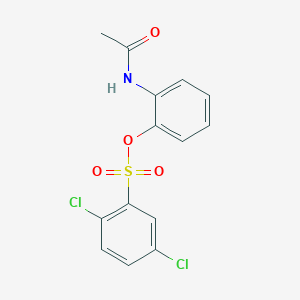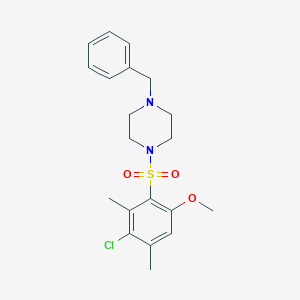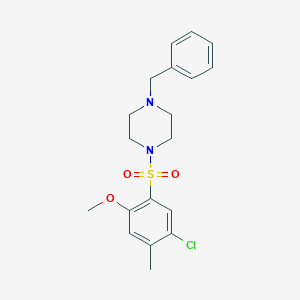
1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is an organic compound characterized by its unique structural components, including a sulfonyl group attached to a phenyl ring, which is further substituted with tert-butyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole typically involves multiple steps:
-
Formation of the Phenyl Sulfonyl Intermediate:
- The starting material, 3-(tert-butyl)-4-methoxyphenyl, undergoes sulfonylation using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
- Reaction conditions: Room temperature to moderate heating (25-60°C), inert atmosphere (e.g., nitrogen or argon).
-
Imidazole Ring Formation:
- The sulfonylated intermediate is then reacted with 2-methylimidazole under basic conditions.
- Reaction conditions: Elevated temperatures (80-120°C), solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction:
- Reduction of the sulfonyl group to a sulfide or thiol can be achieved using reducing agents.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution:
- The imidazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Sulfides, thiols.
- Substitution products: N-alkylated or N-acylated imidazoles.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
- Potential use in the development of enzyme inhibitors due to its sulfonyl group, which can mimic natural substrates.
Medicine:
- Investigated for its potential as an anti-inflammatory or anticancer agent, leveraging its ability to interact with biological targets.
Industry:
- Utilized in the production of specialty chemicals and advanced materials, including polymers and resins.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can coordinate with metal ions, affecting metalloprotein functions.
Molecular Targets and Pathways:
- Enzymes: Inhibition of proteases and kinases.
- Receptors: Modulation of receptor activity through binding to active sites.
Comparison with Similar Compounds
- 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-1H-imidazole
- 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole
Uniqueness:
- The presence of the 2-methyl group on the imidazole ring distinguishes it from other similar compounds, potentially altering its reactivity and binding properties.
- The combination of tert-butyl and methoxy groups on the phenyl ring provides unique steric and electronic effects, influencing its chemical behavior and biological activity.
Properties
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11-16-8-9-17(11)21(18,19)12-6-7-14(20-5)13(10-12)15(2,3)4/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAXMRQRZVRQSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B512879.png)
![2-[(3,4-dimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B512882.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512885.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512890.png)
![1-(3,4-Dichlorophenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512893.png)

